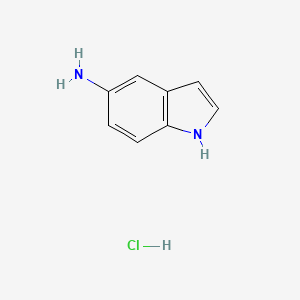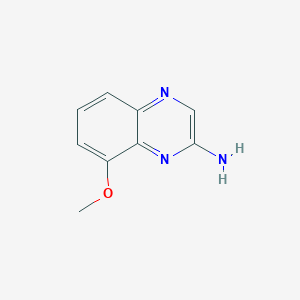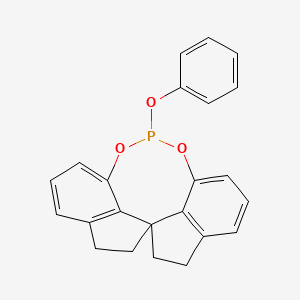
(R)-ShiP
描述
®-ShiP is a chiral compound known for its unique stereochemistry and significant applications in various fields of science and industry. The compound is characterized by its specific three-dimensional arrangement, which makes it an important subject of study in stereochemistry and enantioselective synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-ShiP typically involves enantioselective catalytic processes. One common method is the asymmetric hydrogenation of a prochiral substrate using a chiral catalyst. This process ensures the selective formation of the ®-enantiomer. The reaction conditions often include the use of hydrogen gas under pressure, a suitable solvent like ethanol or methanol, and a chiral catalyst such as a rhodium or ruthenium complex.
Industrial Production Methods
In an industrial setting, the production of ®-ShiP may involve large-scale asymmetric synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the ®-enantiomer. The use of advanced chiral catalysts and optimized reaction parameters is crucial for efficient industrial production.
化学反应分析
Types of Reactions
®-ShiP undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: ®-ShiP can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
®-ShiP has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in drug development, particularly in the design of enantioselective drugs.
Industry: Employed in the production of fine chemicals and pharmaceuticals due to its chiral properties.
作用机制
The mechanism of action of ®-ShiP involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into the active sites of these targets in a stereospecific manner, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (S)-ShiP: The enantiomer of ®-ShiP with opposite stereochemistry.
- ®-BINAP: Another chiral compound used in asymmetric synthesis.
- ®-MOP: A chiral ligand similar in structure and function to ®-ShiP.
Uniqueness
®-ShiP is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its ability to participate in enantioselective reactions makes it a valuable tool in asymmetric synthesis and chiral drug development.
属性
IUPAC Name |
12-phenoxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19O3P/c1-2-8-18(9-3-1)24-27-25-19-10-4-6-16-12-14-23(21(16)19)15-13-17-7-5-11-20(26-27)22(17)23/h1-11H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVANYVSBBJFGMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC23CCC4=C2C(=CC=C4)OP(OC5=CC=CC1=C35)OC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
656233-53-3 | |
| Record name | (R)-ShiP | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of (R)-ShiP?
A1: this compound is characterized by the following:
Q2: How is this compound synthesized?
A: this compound is prepared through a two-step synthesis starting from enantiomerically pure 1,1′-spirobiindane-7,7′-diol. The diol is first reacted with phosphorus trichloride, followed by treatment with lithium phenolate. []
Q3: Why is this compound considered moisture sensitive, and how should it be handled?
A: this compound contains a phosphorus atom bonded to oxygen, making it susceptible to hydrolysis upon exposure to moisture. To prevent degradation, researchers should handle it under inert conditions, such as using a dry nitrogen or argon atmosphere. []
Q4: What are the main applications of this compound in catalysis?
A: this compound acts as a chiral ligand for rhodium catalysts, enabling enantioselective additions of arylboronic acids to various substrates. [] Key applications include:
- Synthesis of chiral amines: this compound facilitates the asymmetric addition of arylboronic acids to N-tosylarylimines, leading to the formation of chiral amines. []
- Preparation of chiral alcohols: This chiral ligand promotes the enantioselective addition of arylboronic acids to aldehydes, providing access to chiral alcohols. []
- Synthesis of chiral α-hydroxy esters: this compound enables the asymmetric addition of arylboronic acids to α-ketoesters, affording valuable chiral α-hydroxy esters. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



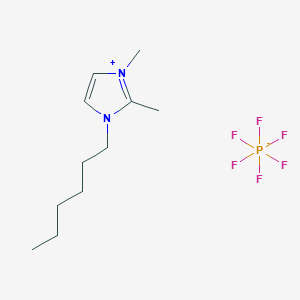

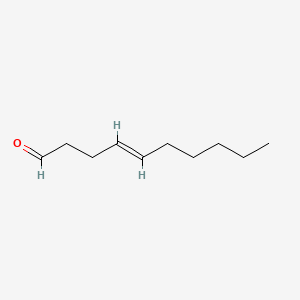


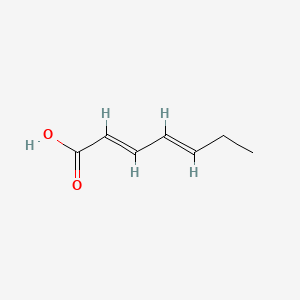
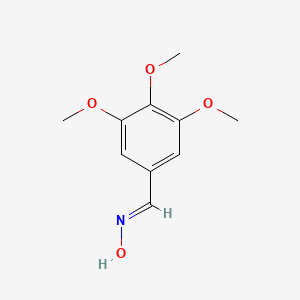


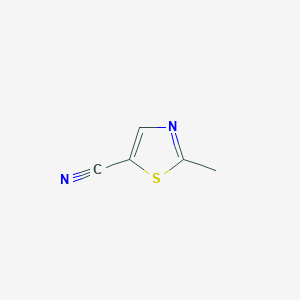
![tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B3428232.png)
